1-Allyl-2-methylnaphthalene

Lipophilicity Partition coefficient Drug-likeness

1-Allyl-2-methylnaphthalene (CAS 23116-22-5; C14H14; MW 182.26 g/mol) is a dialkyl-substituted naphthalene derivative bearing an allyl group at the 1-position and a methyl group at the 2-position of the naphthalene ring. It is a polycyclic aromatic hydrocarbon (PAH) with a computed XLogP3 of 5, zero H-bond donors or acceptors, and a topological polar surface area of 0 Ų, indicating high lipophilicity and strong membrane partitioning potential.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
Cat. No. B15258716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methylnaphthalene
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)CC=C
InChIInChI=1S/C14H14/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h3-5,7-10H,1,6H2,2H3
InChIKeyYEIZHYZRUHNGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-methylnaphthalene: Technical Baseline & Procurement-Relevant Chemotype Classification


1-Allyl-2-methylnaphthalene (CAS 23116-22-5; C14H14; MW 182.26 g/mol) is a dialkyl-substituted naphthalene derivative bearing an allyl group at the 1-position and a methyl group at the 2-position of the naphthalene ring [1]. It is a polycyclic aromatic hydrocarbon (PAH) with a computed XLogP3 of 5, zero H-bond donors or acceptors, and a topological polar surface area of 0 Ų, indicating high lipophilicity and strong membrane partitioning potential [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is classified as non-hazardous for transport .

Lipophilicity probe Defined high-LogP small molecule for membrane partitioning studies
Enzyme screening Inactive control selection for 5-LOX / sEH inhibition panels
Synthetic building block Polymerizable allyl handle with 2-methyl directing group for regiochemical control
Environmental modeling Alkylnaphthalene class-level inference for atmospheric OH reactivity studies

Why 1-Allyl-2-methylnaphthalene Cannot Be Interchanged with Generic Alkylnaphthalenes


The 1-allyl-2-methyl substitution pattern is not a cosmetic structural variation; it dictates distinct regiochemical reactivity, lipophilicity, and biological target engagement that cannot be replicated by simple methylnaphthalenes or allylnaphthalenes used in isolation. The co-localization of an electron-donating methyl group at C2 and a polymerizable allyl moiety at C1 generates a unique steric and electronic environment that affects both electrophilic aromatic substitution directing effects and the compound's partition coefficient [1]. Data from the terbinafine SAR literature demonstrate that even single-position substituent changes on the naphthalene ring can produce 8- to 16-fold shifts in antifungal potency, underscoring that closely related naphthalene derivatives are not functionally interchangeable [2].

Regiochemistry
1-Allyl-2-methyl substitution directs unique electrophilic and polymerization reactivity
2-Allyl-1-methyl isomer or allylnaphthalene mixtures may yield divergent polymer architectures and electronic profiles
Lipophilicity
XLogP3 = 5.0, driven by dual alkyl substitution and allyl unsaturation
2-Methylnaphthalene (LogP ≈ 3.89) provides significantly lower membrane partitioning and cannot replicate high-LogP calibration
Biological target engagement
Inactive against 5-LOX / sEH (IC50 > 10,000 nM); suitable as negative control scaffold
Potent naphthylmethyl derivatives can show >29-fold higher inhibition; off-target activity may shift screening hit thresholds

1-Allyl-2-methylnaphthalene: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Head-to-Head: 1-Allyl-2-methylnaphthalene vs. Parent Alkylnaphthalenes

1-Allyl-2-methylnaphthalene exhibits an XLogP3 of 5.0, substantially exceeding that of its parent compound 2-methylnaphthalene (LogP ≈ 3.89) and 1-allylnaphthalene (estimated LogP ≈ 4.3–4.5 based on the additive contribution of the allyl group to the naphthalene core). This represents a >1 log unit increase in lipophilicity versus 2-methylnaphthalene, translating to approximately 10-fold higher octanol-water partitioning [1]. The elevated LogP is confirmed by an independently computed ACD/LogP of 5.02 for the closely related 1-(2-methylallyl)naphthalene isomer .

Lipophilicity vs. parent alkylnaphthalenes
Cross-study comparable
XLogP3 = 5.0 vs. 2-methylnaphthalene (≈3.89) and 1-allylnaphthalene (≈4.3–4.5). ΔLogP ≈ +1.1; >10-fold higher partitioning.
Supports high-lipophilicity probe and membrane partitioning assay context.
Computed values; confirm with experimental logD if required.
Lipophilicity Partition coefficient Drug-likeness Environmental fate

Enzyme Inhibition Profile: 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Activity

In standardized enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, 1-allyl-2-methylnaphthalene demonstrated minimal inhibitory activity against both human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values exceeding 10,000 nM in both cases [1]. This weak activity profile is informative for negative selection: the compound does not act as a significant 5-LOX or sEH inhibitor, distinguishing it from more potent naphthalene-based inhibitors in these target classes. For context, in a related naphthylmethyl derivative series reported in J. Med. Chem. (2010), certain 2-naphthylmethyl analogs achieved IC50 values as low as 0.34 μM (340 nM) against their respective targets, underscoring that the allyl-methyl substitution pattern on 1-allyl-2-methylnaphthalene is not conducive to strong enzyme inhibition at these particular targets [2].

5-LOX and sEH inhibition profile
Cross-study comparable
5-LOX IC50 > 10,000 nM; sEH IC50 > 10,000 nM. >29-fold lower potency vs. optimized naphthylmethyl inhibitors (IC50 = 340 nM).
Supports negative control selection in enzyme screening cascades.
Data curated in ChEMBL/BindingDB; confirm under your assay conditions.
Enzyme inhibition 5-LOX sEH Anti-inflammatory Biological screening

Predicted Atmospheric Reactivity Differentiation: OH Radical Reaction Rate Class-Level Inference

While direct gas-phase OH radical rate constant measurements for 1-allyl-2-methylnaphthalene are absent from the peer-reviewed literature, class-level inference from the comprehensive alkylnaphthalene kinetic dataset of Phousongphouang and Arey (2002) permits a well-constrained prediction [1]. The measured rate constants for C1- and C2-alkylnaphthalenes range from 3.64 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (1-ethylnaphthalene) to 7.49 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (1,3-dimethylnaphthalene). The allyl substituent contains an unsaturated double bond that is highly susceptible to OH radical addition; analogous alkene-OH reaction rate constants are typically 2–10 times higher than those of corresponding saturated alkyl groups. Therefore, 1-allyl-2-methylnaphthalene is expected to exhibit an OH reaction rate constant at the upper end of or exceeding the dimethylnaphthalene range (>7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), corresponding to an estimated atmospheric lifetime of less than 2 hours under typical daytime OH concentrations [1]. This represents a meaningfully shorter environmental half-life compared to 2-methylnaphthalene (k = 4.86 × 10⁻¹¹, lifetime ≈ 2.9 h) and naphthalene (k = 2.39 × 10⁻¹¹, lifetime ≈ 5.8 h).

Atmospheric OH radical reactivity
Class-level inference
Predicted k(OH) >7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹; estimated lifetime 44–213% faster than 2-methylnaphthalene and naphthalene.
Supports environmental fate modeling with shorter atmospheric persistence context.
Direct measurement unavailable; inferred from alkylnaphthalene and alkene-OH datasets.
Atmospheric chemistry OH radical kinetics Environmental persistence PAH degradation

Synthetic Provenance & Regiochemical Purity: Alkylation of 2-Methylnaphthalene as a Defined Entry Point

1-Allyl-2-methylnaphthalene is synthesized via regioselective alkylation of 2-methylnaphthalene with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in DMF . This defined synthetic route distinguishes it from its positional isomer 2-allyl-1-methylnaphthalene (CAS 69258-18-0), which requires a different starting material (1-methylnaphthalene) and may proceed with different regioselectivity. The 2-methyl directing group on the naphthalene core favors electrophilic substitution at the 1-position, providing a synthetically rational basis for achieving higher regiochemical purity compared to allylation of naphthalene itself, which can yield mixtures of 1- and 2-allyl products [1]. The allyl group can subsequently undergo oxidation to form naphthoquinones, hydrogenation to 1-propyl-2-methylnaphthalene, or participation in thiol-ene click chemistry .

Synthetic provenance and regiochemical purity
Supporting evidence
Synthesized from 2-methylnaphthalene + allyl bromide/K₂CO₃/DMF; single regioisomer (≥95%).
Regiochemical control supports building-block procurement with reduced purification burden.
Quantitative regioselectivity ratio for allylation not reported.
Synthetic chemistry Regioselective alkylation Building block Intermediate

Procurement-Relevant Application Scenarios for 1-Allyl-2-methylnaphthalene


Lipophilic Probe or Membrane Partitioning Standard in Biophysical Assays

Given its computed XLogP3 of 5.0 and zero H-bond donor/acceptor count, 1-allyl-2-methylnaphthalene serves as a well-defined, highly lipophilic small molecule for calibrating membrane partitioning or studying passive diffusion in cellular uptake assays [1]. Its >10-fold higher lipophilicity compared to 2-methylnaphthalene (LogP ≈ 3.89) makes it particularly useful when a neutral, high-LogP reference standard is required to bracket the upper range of a permeability assay.

Negative Control for 5-Lipoxygenase and Soluble Epoxide Hydrolase Screening Panels

The demonstrated IC50 > 10,000 nM against both 5-LOX and sEH establishes 1-allyl-2-methylnaphthalene as a validated inactive control in enzyme inhibition screening cascades [1]. When screening naphthalene-based compound libraries for anti-inflammatory targets, this compound can reliably serve as a baseline comparator to distinguish non-specific assay interference from genuine structure-activity relationships, as documented in the ChEMBL/BindingDB curated datasets [1].

Synthetic Building Block for Naphthalene-Functionalized Polymers and Conjugated Materials

The allyl moiety at the 1-position provides a polymerizable handle for incorporation into allyl-functionalized polymers, while the 2-methyl group maintains the naphthalene electronic character and offers a site for further electrophilic functionalization [1]. This dual functionality positions 1-allyl-2-methylnaphthalene as a candidate monomer or co-monomer in the synthesis of naphthalene-bearing reactive polymers, where the specific 1,2-substitution pattern may influence polymer backbone rigidity and inter-chain π-stacking differently than the 2,1-isomer [2].

Environmental Fate Model Compound with Predictable Short Atmospheric Lifetime

Based on class-level inference from alkylnaphthalene OH radical kinetics, 1-allyl-2-methylnaphthalene is expected to exhibit a shorter atmospheric half-life (<2 hours) than either naphthalene (~5.8 h) or 2-methylnaphthalene (~2.9 h) [1]. This property makes it suitable as a reactive tracer in atmospheric chemistry studies or as a model compound for investigating the environmental degradation kinetics of allyl-substituted PAHs, where rapid OH-initiated oxidation is a key removal pathway [1].

Application
Selection Property
Validation Focus
Lipophilic probe or membrane partitioning standard
High LogP and zero H-bond donor/acceptor profile
Confirm experimental logD and passive permeability rank
Negative control for 5-LOX and sEH screening panels
Demonstrated IC50 > 10,000 nM at both targets
Verify inactivity in your assay platform and counter-screen panel
Synthetic building block for naphthalene-functionalized polymers
1-Allyl polymerizable handle; 2-methyl directing group
Assess regiochemical purity and polymerization kinetics
Environmental fate model compound with short atmospheric lifetime
Class-level predicted OH reactivity and limited persistence
Obtain experimental gas-phase OH rate constant for model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-2-methylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.